N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine

Catalog No.
S15370065
CAS No.
M.F
C8H6F3NO
M. Wt
189.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylami...

Product Name

N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine

IUPAC Name

N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

InChI

InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3

InChI Key

XIWAFPYIEKQWQI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1F)F)F

N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a trifluorophenyl group attached to an ethylidene hydroxylamine moiety. This specific substitution imparts distinct chemical properties that make it a subject of interest in various scientific fields. The molecular formula for this compound is C8H6F3NOC_8H_6F_3NO, and its molecular weight is approximately 189.13 g/mol. The compound is notable for its potential applications in organic synthesis, medicinal chemistry, and material science due to the reactivity offered by the hydroxylamine functional group and the electron-withdrawing nature of the trifluorophenyl group .

  • Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
  • Reduction: It can undergo reduction reactions to yield amines or other reduced forms.
  • Substitution: The hydroxylamine group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and specific solvents to optimize yields .

The biological activity of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is primarily linked to its structural features, which allow it to interact with various biological targets. Research indicates that this compound may exhibit enzyme inhibition properties and could modulate receptor activities. Its unique trifluorophenyl substitution enhances its reactivity, making it a valuable tool in biochemical studies aimed at understanding metabolic pathways and enzyme interactions .

The synthesis of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. A common method includes:

  • Reagents: Meldrum’s acid, DMAP (4-Dimethylaminopyridine), N,N-diisopropylethylamine, and pivaloyl chloride.
  • Solvents: Acetonitrile is often used as a solvent.
  • Conditions: Reaction conditions such as temperature and pressure are optimized for maximum yield.

In industrial settings, continuous flow reactors and automated systems are employed to enhance efficiency and scalability of the production process .

N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.
  • Biology: The compound's structure makes it useful in studying enzyme interactions and metabolic pathways.
  • Medicine: Research into its therapeutic potential includes its application in developing new drugs with enhanced efficacy.
  • Industry: It is utilized in producing advanced materials such as fluorinated polymers that exhibit improved stability and resistance to degradation .

Studies on the interactions of N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine with biological systems have shown that it can influence various cellular processes. Its mechanism of action involves binding to specific molecular targets, which may lead to inhibition or activation of enzymatic activities. This interaction profile suggests potential therapeutic applications but also necessitates further investigation into its safety and efficacy profiles .

N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine shares structural similarities with several other compounds that feature hydroxylamine groups or trifluorophenyl substitutions. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2',4',5'-Trifluoroacetophenone oximeC9H6F3NOUsed as a building block in organic synthesis
5-(1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dioneC14H11F3O5Intermediate for complex organic molecules
4-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]cyclohexane-1-carboxylic acidC20H24N2O3GPBAR1 agonist with potential therapeutic uses

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

189.04014830 g/mol

Monoisotopic Mass

189.04014830 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-11

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